3-Methylbenzoyl isocyanate
Overview
Description
3-Methylbenzoyl isocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is an organic building block containing an isocyanate group . It has a molecular formula of C9H7NO2 .
Synthesis Analysis
Isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzoyl isocyanate is represented by the formula C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .
Chemical Reactions Analysis
Isocyanates, including 3-Methylbenzoyl isocyanate, can undergo hydrolysis across both the N=C and C=O bonds to form carbamate or imidic acid . The barrier heights for these reactions can be significantly influenced by substituted RNCO species .
Physical And Chemical Properties Analysis
3-Methylbenzoyl isocyanate has a refractive index of n20/D 1.523 (lit.) and a density of 1.052 g/mL at 25 °C (lit.) . The boiling point is 34-36 °C/0.1 mmHg (lit.) .
Scientific Research Applications
Use of Isocyanate Chemistry in Developing Small Molecule Microarrays
- Application Summary : Isocyanate chemistry is used to develop an efficient and general strategy for immobilizing small molecules onto microarrays .
- Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the use of isocyanate functionalized surfaces for the immobilization of small molecules .
- Results or Outcomes : The study reported that the immobilization percentage is over 73% .
Use of Acyl Thioureas in Various Fields
- Application Summary : Acyl thioureas, which can be synthesized from isocyanates, have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the synthesis of 1-acyl-3-substituted thioureas .
- Results or Outcomes : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
Use of Isocyanate Chemistry in Developing Small Molecule Microarrays
- Application Summary : Isocyanate chemistry is used to develop an efficient and general strategy for immobilizing small molecules onto microarrays .
- Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the use of isocyanate functionalized surfaces for the immobilization of small molecules .
- Results or Outcomes : The study reported that the immobilization percentage is over 73% .
Use of Acyl Thioureas in Various Fields
- Application Summary : Acyl thioureas, which can be synthesized from isocyanates, have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the synthesis of 1-acyl-3-substituted thioureas .
- Results or Outcomes : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
Safety And Hazards
Future Directions
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, there is a growing interest in the replacement of petrochemical polyols with bio-based polyols for the production of polyurethanes .
properties
IUPAC Name |
3-methylbenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVOTWKXBGOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504836 | |
Record name | 3-Methylbenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzoyl isocyanate | |
CAS RN |
5893-29-8 | |
Record name | 3-Methylbenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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